Potassium dihydrogen arsenate (KDA), widely known as Macquer's salt, is a highly soluble, monobasic inorganic salt (CAS: 7784-41-0) utilized extensively as a precursor for nonlinear optical (NLO) materials and ferroelectric crystals. Crystallizing in the tetragonal I-42d space group at room temperature, KDA belongs to the potassium dihydrogen phosphate (KDP) family. While historically employed in agricultural formulations, modern procurement is driven by its distinct crystallographic properties, specifically its hydrogen-bonded network and proton tunneling dynamics, which make it a critical material for electro-optic modulators, solid-solution optical waveguides, and fundamental studies of geometric isotope effects [1].
Substituting KDA with generic arsenate sources (like sodium arsenate) or its phosphate analog (KDP) fundamentally disrupts crystal engineering and electro-optic device fabrication. Sodium arsenate cannot form the isomorphic tetragonal lattice required for KDP-family ferroelectric solid solutions. Furthermore, while KDP is a widely used NLO benchmark, substituting KDA for KDP alters the O-H···O hydrogen bond lengths and proton double-peak distribution, drastically shifting the ferroelectric transition temperature. In optical waveguide applications, failing to incorporate the arsenate anion prevents the targeted refractive index tuning achievable through KDP-KDA solid solutions. Additionally, substituting normal KDA with its deuterated counterpart (D-KDA) without adjusting system parameters will lead to mismatched half-wave retardation voltages and dielectric losses in electro-optic modulators [1].
KDA provides a significantly lower ferroelectric phase transition temperature compared to its widely used phosphate analog, KDP. Under atmospheric pressure, KDA undergoes a ferroelectric transition at 92 K, whereas KDP transitions at approximately 123 K. This shift is attributed to the longer O-H···O distance and larger hydrogen splitting parameter in the arsenate lattice, which modifies the proton tunneling dynamics [1].
| Evidence Dimension | Ferroelectric transition temperature (Tc) |
| Target Compound Data | 92 K |
| Comparator Or Baseline | 123 K (KDP) |
| Quantified Difference | 31 K lower transition temperature |
| Conditions | Atmospheric pressure, pure single crystal |
Procuring KDA is essential for researchers needing the lowest possible Tc within the KDP family for cryogenic ferroelectric studies and quantum tunneling models.
For optical device manufacturing, the electro-optic properties of normal KDA differ substantially from its deuterated counterpart (D-KDA). At a wavelength of 500 nm, single crystals of KDA exhibit a half-wave retardation voltage of 5.9 kV and an electro-optic constant of 11.0 x 10^-12 m/V. In contrast, deuteration lowers the required voltage to 3.3 kV and increases the electro-optic constant to 19.5 x 10^-12 m/V [1].
| Evidence Dimension | Half-wave retardation voltage |
| Target Compound Data | 5.9 kV |
| Comparator Or Baseline | 3.3 kV (D-KDA) |
| Quantified Difference | 2.6 kV higher voltage requirement for normal KDA |
| Conditions | Measured at 500 nm wavelength |
Buyers designing electro-optic modulators must select between KDA and D-KDA based on their specific power supply limits and voltage tolerance requirements.
The dielectric performance of KDA dictates its suitability in high-frequency electronics. At 1 kHz and 25°C, KDA possesses a relative dielectric constant of 24 and a loss tangent of 0.30. Its specific resistivity is measured at 7.2 x 10^8 Ohm-cm. Deuteration (D-KDA) increases the dielectric constant to 31 and reduces the loss tangent to 0.18, while slightly lowering resistivity to 5.1 x 10^8 Ohm-cm [1].
| Evidence Dimension | Relative dielectric constant and loss tangent |
| Target Compound Data | Dielectric constant = 24, loss tangent = 0.30 |
| Comparator Or Baseline | Dielectric constant = 31, loss tangent = 0.18 (D-KDA) |
| Quantified Difference | Lower dielectric constant but higher loss tangent in normal KDA |
| Conditions | Measured at 1 kHz and 25°C along the c-axis |
Crucial for electronic engineers calculating capacitive loads, signal dissipation, and thermal losses in KDA-based piezoelectric or electro-optic components.
KDA is frequently procured to form solid solutions with KDP for optical waveguide fabrication. Substituting arsenate into the phosphate matrix provides a precise method to tune the refractive index. Specifically, the introduction of the arsenate anion yields a refractive index increase of +0.050 along the x-axis and +0.058 along the z-axis compared to pure KDP[1].
| Evidence Dimension | Refractive index modification |
| Target Compound Data | +0.050 (nx) and +0.058 (nz) increase |
| Comparator Or Baseline | Pure KDP matrix (baseline 0) |
| Quantified Difference | Measurable positive shift in both ordinary and extraordinary refractive indices |
| Conditions | KDP-KDA solid solution comparison |
Allows optical engineers to utilize KDA as a dopant to precisely engineer the refractive index contrast necessary for waveguide devices.
KDA single crystals are utilized in laser systems for electro-optic modulation. The specific half-wave retardation voltage (5.9 kV at 500 nm) and dielectric properties of KDA dictate its selection over deuterated variants (D-KDA) in specific visible-wavelength modulation applications where the power supply is optimized for normal KDA's voltage requirements and higher loss tangent tolerances [1].
By co-crystallizing KDA with KDP to form solid solutions, optical engineers can precisely tune the refractive index of the resulting hybrid crystals. The quantifiable increase in both ordinary and extraordinary refractive indices provided by the arsenate anion is essential for developing integrated optical waveguides and phase-matched second-harmonic generation (SHG) devices[2].
Due to its extremely low atmospheric ferroelectric transition temperature (92 K) and distinct hydrogen-bond splitting geometry compared to KDP, KDA serves as a primary model system. Condensed matter physicists procure KDA to study geometric isotope effects, proton tunneling, and soft-mode phonon dynamics in hydrogen-bonded ferroelectric crystals [3].
Acute Toxic;Health Hazard;Environmental Hazard